molecular formula C18H23N3O4S2 B2573677 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 942813-75-4

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2573677
CAS No.: 942813-75-4
M. Wt: 409.52
InChI Key: DDTVMAULMSVYOC-UHFFFAOYSA-N
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Description

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex chemical compound notable for its potential applications in various scientific fields This compound boasts a sophisticated structure that combines various functional groups, contributing to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves multiple steps, typically starting from commercially available starting materials. Each step demands precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure the formation of the desired compound with high purity and yield.

Industrial Production Methods: On an industrial scale, the preparation of this compound would likely involve optimizing the synthetic route to minimize costs and environmental impact. This might include the development of more efficient catalysts, solvent recycling, and byproduct management to enhance the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each reaction type exploits different aspects of its chemical structure, providing multiple pathways for modification and functionalization.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlling the reaction environment through temperature, pressure, and solvent choice to drive the reaction to completion.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of oxygen functionalities. Substitution reactions could introduce various functional groups, further diversifying the compound's chemical landscape.

Scientific Research Applications

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide finds applications across multiple scientific disciplines:

Chemistry: In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for the exploration of new chemical transformations and pathways, contributing to the development of innovative materials and catalysts.

Biology and Medicine: In biology and medicine, this compound's structural features may enable it to interact with specific biomolecules, potentially leading to new therapeutic agents. Its interactions with biological targets could provide insights into disease mechanisms and the development of novel drugs.

Industry: In industry, the compound's unique chemical properties might be harnessed for the development of advanced materials, including polymers and coatings with specific functional attributes. Its utility in various industrial processes could lead to improved product performance and sustainability.

Mechanism of Action

The mechanism by which 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interactions at the molecular level. The sulfonyl and pyrazolyl groups are likely key players in binding to specific targets, influencing their activity through electron donation or withdrawal. Pathways involved might include enzyme inhibition, receptor modulation, or altering signal transduction processes.

Comparison with Similar Compounds

  • 3-(4-(benzylsulfonyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol

  • Tetrahydrothiophene-1,1-dioxide derivatives with varied sulfonyl or pyrazolyl substitutions

Conclusion

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a multifaceted compound with significant potential across various scientific fields. Its preparation, chemical behavior, and applications highlight the importance of understanding its unique properties, paving the way for future discoveries and innovations.

Properties

IUPAC Name

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-13-18(14(2)21(19-13)16-9-11-26(22,23)12-16)27(24,25)20-10-5-7-15-6-3-4-8-17(15)20/h3-4,6,8,16H,5,7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTVMAULMSVYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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